

# In-Depth Technical Guide to 3-Formylfuran-2-boronic acid

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## Compound of Interest

Compound Name: **3-Formylfuran-2-boronic acid**

Cat. No.: **B112398**

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## Core Molecular Structure and Properties

**3-Formylfuran-2-boronic acid** is a heterocyclic organic compound that incorporates a furan ring substituted with both a formyl (aldehyde) and a boronic acid group. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Table 1: Chemical and Physical Properties of **3-Formylfuran-2-boronic acid**

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	139.90 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	27339-38-4	<a href="#">[3]</a>
Appearance	Pale orange powder	<a href="#">[4]</a>
Melting Point	~150 °C (with decomposition)	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	O=Cc1occc1B(O)O	<a href="#">[5]</a>
InChI	InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H	<a href="#">[1]</a>
InChIKey	JUZCSXHYOWVCHI-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Data (Predicted)

While experimental spectra for **3-Formylfuran-2-boronic acid** are not readily available in public databases, a predictive analysis based on the chemical structure and data from analogous compounds can provide valuable insights for characterization.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
-CHO	9.5 - 10.0	s	-	The aldehyde proton is highly deshielded.
Furan H5	7.8 - 8.0	d	~1.5-2.0	Coupled to H4.
Furan H4	6.5 - 6.7	d	~1.5-2.0	Coupled to H5.
-B(OH) <sub>2</sub>	8.0 - 8.5	br s	-	The acidic protons of the boronic acid often appear as a broad singlet and can exchange with water in the solvent.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C=O (Aldehyde)	185 - 195	The carbonyl carbon is significantly downfield.
Furan C2-B	155 - 165	The carbon attached to the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
Furan C5	150 - 155	
Furan C3-CHO	120 - 130	
Furan C4	110 - 120	

Table 4: Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Notes
O-H Stretch (Boronic Acid)	3200 - 3500	Strong, Broad	Characteristic of hydrogen-bonded dimers.
C-H Stretch (Furan)	3100 - 3150	Medium	
C-H Stretch (Aldehyde)	2720 - 2820	Medium-Weak	Often appears as a pair of peaks.
C=O Stretch (Aldehyde)	1670 - 1690	Strong, Sharp	Conjugation with the furan ring lowers the frequency.
C=C Stretch (Furan)	1550 - 1600	Medium-Strong	
B-O Stretch (Boronic Acid)	1330 - 1380	Strong	

Table 5: Predicted Mass Spectrometry Fragmentation

Analysis	Predicted Result	Notes
Molecular Ion ( $M^+$ )	$m/z \approx 139.02$	The exact mass will show a characteristic isotopic pattern due to the presence of $^{10}\text{B}$ and $^{11}\text{B}$ .
Key Fragmentation Patterns	$[\text{M}-\text{H}_2\text{O}]^+$ , $[\text{M}-\text{B}(\text{OH})_2]^+$ , $[\text{M}-\text{CHO}]^+$	Loss of water is a common fragmentation pathway for boronic acids. Cleavage of the C-B bond or loss of the formyl group are also expected.

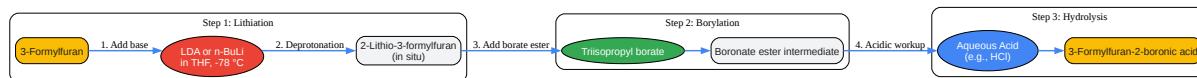
## Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Formylfuran-2-boronic acid** are not extensively reported in peer-reviewed literature. However, a general synthetic approach can be inferred from standard methods for the preparation of aryl and heteroaryl boronic acids.

## Synthesis of 3-Formylfuran-2-boronic acid

A plausible synthetic route involves the lithiation of 3-formylfuran followed by reaction with a borate ester and subsequent hydrolysis.

### Experimental Workflow: Synthesis of 3-Formylfuran-2-boronic acid



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Caption: Proposed synthetic workflow for **3-Formylfuran-2-boronic acid**.

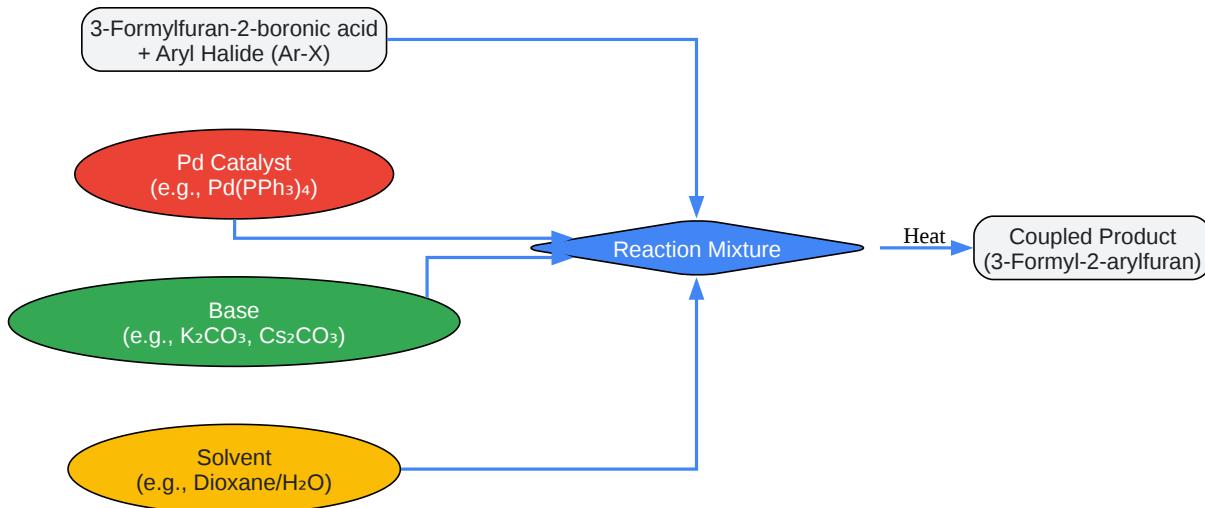
Methodology:

- Lithiation: Dissolve 3-formylfuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a slight excess of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to selectively deprotonate the furan ring at the 2-position. Stir the reaction mixture at this temperature for 1-2 hours.
- Borylation: To the resulting solution of 2-lithio-3-formylfuran, add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the temperature at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
- Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Stir vigorously for several hours to hydrolyze the boronate ester to the desired boronic acid.
- Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## Suzuki-Miyaura Cross-Coupling Reaction

**3-Formylfuran-2-boronic acid** is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or heteroaryl halides.

Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

- Reaction Setup: In a reaction vessel, combine **3-formylfuran-2-boronic acid** (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
- Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass

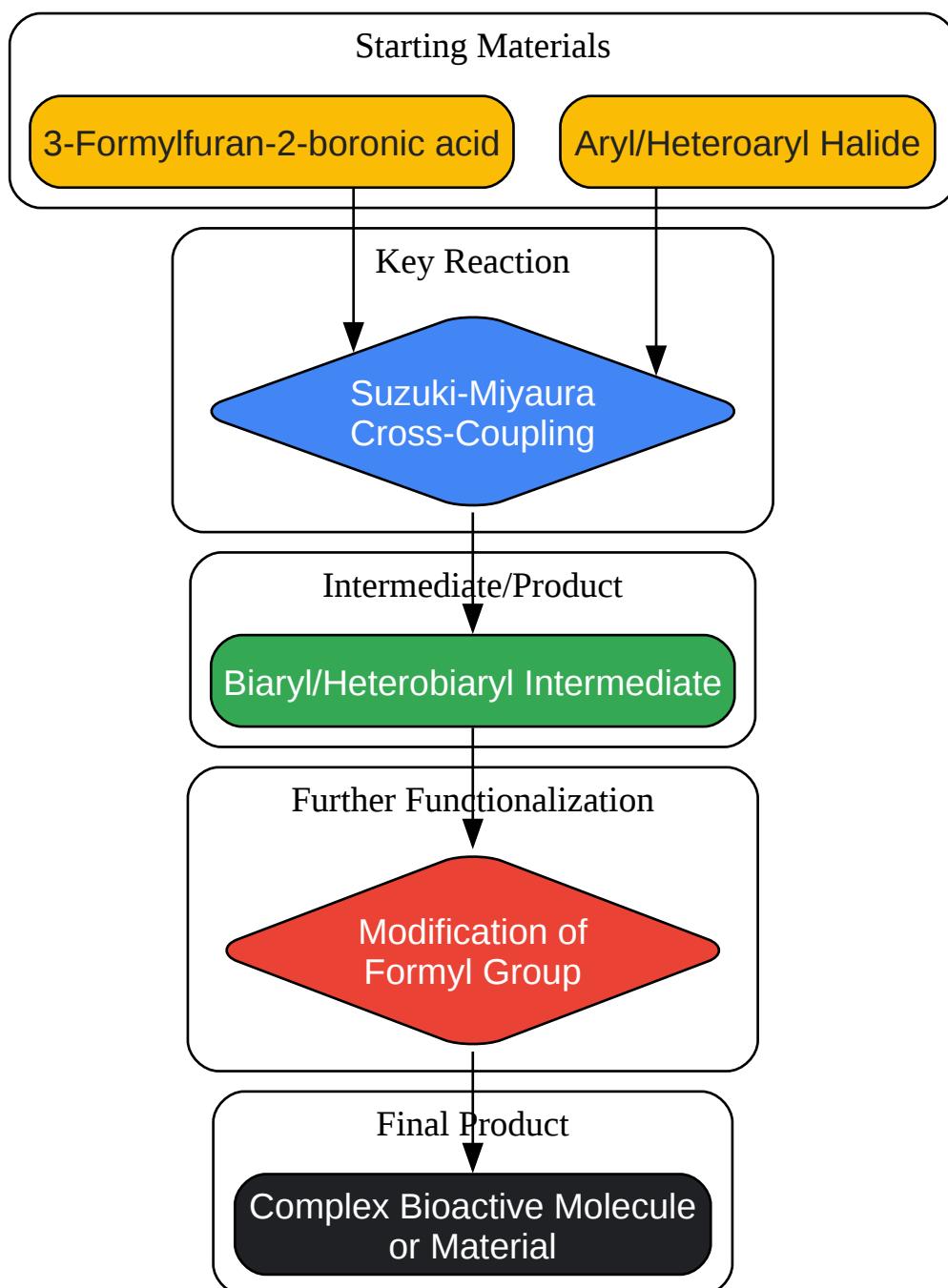
spectrometry (LC-MS).

- **Workup and Purification:** Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

## Signaling Pathways and Logical Relationships

The primary utility of **3-formylfuran-2-boronic acid** in drug discovery and materials science lies in its role as a versatile synthetic intermediate. Its logical relationship to the synthesis of more complex molecules can be visualized as a key step in a multi-step synthetic pathway.

Logical Relationship: Role in Synthesis

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Caption: Synthetic utility of **3-formylfuran-2-boronic acid**.

This diagram illustrates how **3-formylfuran-2-boronic acid**, in conjunction with an appropriate coupling partner, undergoes a key carbon-carbon bond-forming reaction to produce a more complex intermediate. The aldehyde functionality on this intermediate can then be further

modified (e.g., through oxidation, reduction, or condensation reactions) to build the final target molecule, which could be a drug candidate, a molecular probe, or a novel organic material.

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## References

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